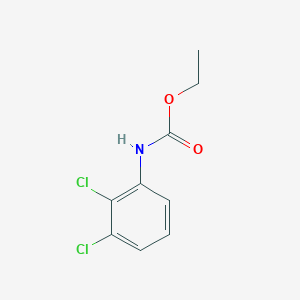
N,N'-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) is a chemical compound with the molecular formula C20H12Cl4N2 It is characterized by the presence of two dichloroaniline groups connected through a phenylenedimethylidyne linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) typically involves the condensation reaction between 2,4-dichloroaniline and terephthalaldehyde. The reaction is carried out under anhydrous conditions, often using a solvent such as methanol or ethanol. Molecular sieves are used to remove water formed during the reaction, ensuring the reaction proceeds to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The chlorine atoms in the dichloroaniline groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. The pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-(1,4-Phenylenedimethylidyne)bis(2,5-dichloroaniline)
- N,N’-(1,4-Phenylenedimethylidyne)bis(4-chloroaniline)
- N,N’-(1,4-Phenylenedimethylidyne)bis(2-chloroaniline)
- N,N’-(1,4-Phenylenedimethylidyne)bis(4-butylaniline)
- N,N’-(1,4-Phenylenedimethylidyne)bis(4-fluoroaniline)
Uniqueness
N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) is unique due to the specific positioning of the chlorine atoms on the aniline rings, which can influence its reactivity and interaction with other molecules. This positioning can lead to different chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C20H12Cl4N2 |
|---|---|
Poids moléculaire |
422.1 g/mol |
Nom IUPAC |
N-(2,4-dichlorophenyl)-1-[4-[(2,4-dichlorophenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C20H12Cl4N2/c21-15-5-7-19(17(23)9-15)25-11-13-1-2-14(4-3-13)12-26-20-8-6-16(22)10-18(20)24/h1-12H |
Clé InChI |
UHVFNMCTNHHFSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NC2=C(C=C(C=C2)Cl)Cl)C=NC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-2-bromo-6-methoxy-4-[[[3-(phenoxymethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11967218.png)
![methyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967221.png)
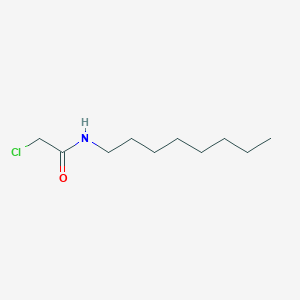
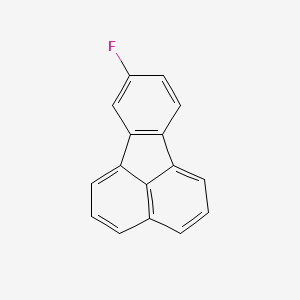
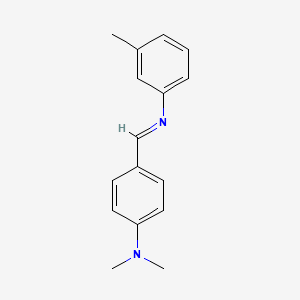
![8-[benzyl(methyl)amino]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11967230.png)
![(5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967236.png)
![2-[(5E)-6-oxo-5-(4-propoxybenzylidene)-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11967247.png)
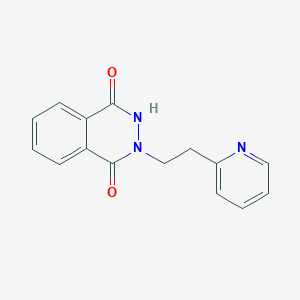

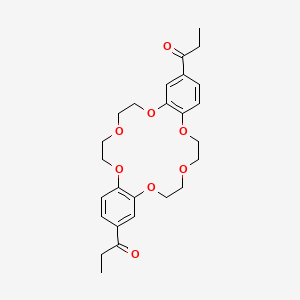
![4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967267.png)

